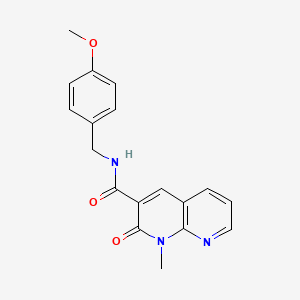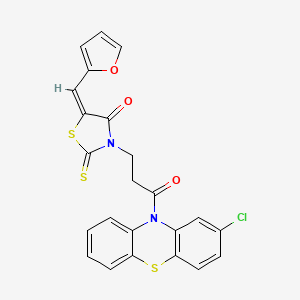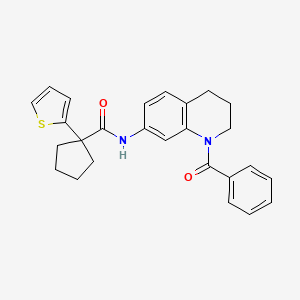
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds often involves multi-step processes that include cyclization, acylation, and the introduction of specific functional groups to achieve the desired molecular architecture. For instance, the synthesis of N-[(benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamide derivatives involves characterizations like NMR, IR spectroscopy, and mass spectrometry, indicating complex synthetic routes that likely share similarities with our compound of interest (Zablotskaya et al., 2013).
Molecular Structure Analysis
The molecular structure of similar compounds reveals a diversity of conformations and molecular interactions. For example, studies on closely related benzamides demonstrate various modes of supramolecular aggregation and order versus disorder in crystalline structures, which are critical for understanding the conformational features of complex molecules (Sagar et al., 2018).
Chemical Reactions and Properties
Compounds within this chemical family exhibit a range of chemical behaviors, including cyclization reactions enhanced by Lewis acids and the formation of distinct molecular structures through specific synthetic pathways. Such reactions underscore the complexity and versatility of these molecules in chemical synthesis and their potential utility in various applications beyond pharmacology (Saitoh et al., 2001).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystalline structure, are determined through rigorous analytical techniques, including crystallography and spectroscopy. These properties are essential for understanding the compound's behavior in different environments and for its potential application in materials science and engineering (Dyachenko & Vovk, 2012).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, are pivotal in determining the applications of such compounds. Research into related molecules highlights the significance of their structural components in modulating these properties, providing insights into how modifications to the molecular structure can influence overall chemical behavior (Markaryan et al., 2000).
Applications De Recherche Scientifique
Anticancer Applications
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide and its derivatives are being investigated for their potential in cancer treatment. The tetrahydroisoquinoline moiety, which is common in this compound, is found in many biologically active molecules. Such compounds, including 1-methyl-1,2,3,4-tetrahydroisoquinoline, have shown significant anticancer properties, especially against breast cancer cell lines, suggesting their potential as novel anticancer agents (Redda, Gangapuram, & Ardley, 2010).
Synthesis and Transformations for Medicinal Chemistry
Research has focused on synthesizing and transforming derivatives of this compound for potential medicinal applications. For instance, novel derivatives such as 3-oxo(thioxo)-1-phenyl-2,3,5,6,7,8-hexahydroisoquinoline-4-carboxylic acid have been developed (Dyachenko & Vovk, 2012). These efforts are crucial for expanding the range of potential therapeutic applications.
Applications in Organic Chemistry and Drug Synthesis
The compound and its analogs are significant in organic chemistry, contributing to the synthesis of complex organic compounds. For example, they have been used in the synthesis of various heterocyclic systems, which are key components in many pharmaceuticals (Szakonyi, Fülöp, Tourwé, & de Kimpe, 2002).
Exploration in Pharmacology
Research includes exploring the pharmacological effects of these compounds. For instance, studies have evaluated their antimicrobial, anti-inflammatory, and psychotropic activities, highlighting their potential as versatile pharmaceutical agents (Zablotskaya et al., 2013).
Development of Novel Drug Molecules
The compound's derivatives are being studied for the development of new drug molecules. This includes research into their cytotoxicity and potential use in treating various diseases, indicating the broad spectrum of their applicability in drug development (Pingaew, Prachayasittikul, Ruchirawat, & Prachayasittikul, 2012).
Propriétés
IUPAC Name |
N-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)-1-thiophen-2-ylcyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O2S/c29-24(20-8-2-1-3-9-20)28-16-6-10-19-12-13-21(18-22(19)28)27-25(30)26(14-4-5-15-26)23-11-7-17-31-23/h1-3,7-9,11-13,17-18H,4-6,10,14-16H2,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMJMMIDQICFYGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)C(=O)NC3=CC4=C(CCCN4C(=O)C5=CC=CC=C5)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

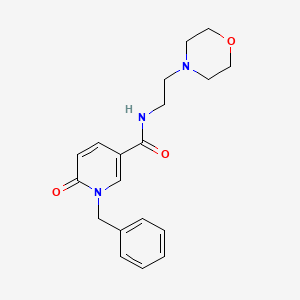
![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide](/img/structure/B2486474.png)
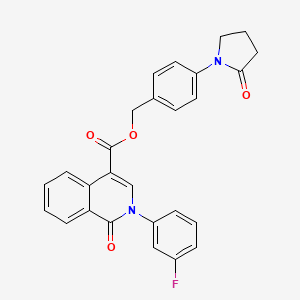
![8-(3-chlorophenyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2486476.png)
![(E)-3-(but-2-en-1-yl)-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2486479.png)

![5-bromo-2-chloro-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)benzamide](/img/structure/B2486482.png)
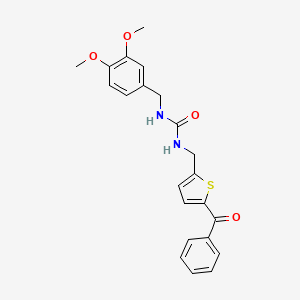
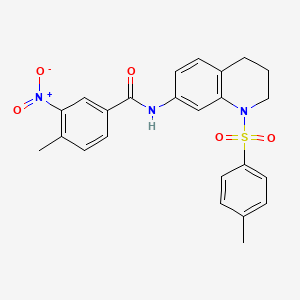
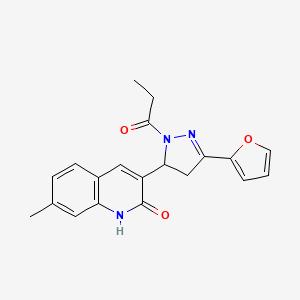
![N-(4-acetylphenyl)-2-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamide oxalate](/img/structure/B2486487.png)
![1-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2-(4-fluorophenyl)ethanone](/img/structure/B2486489.png)
